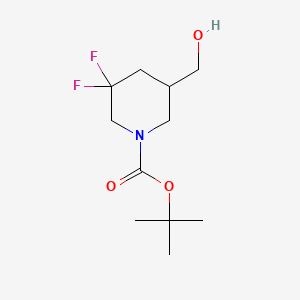

Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate

Description

Chemical Identity and Structural Features

This compound is an organofluorine compound with the molecular formula C₁₁H₁₉F₂NO₃ and a molecular weight of 251.27 g/mol. The compound is registered under Chemical Abstracts Service number 1262412-64-5 and is catalogued in PubChem under the identifier 54772387. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its structural composition as a piperidine ring system substituted with two fluorine atoms at the 3-position, a hydroxymethyl group at the 5-position, and protected with a tert-butyl carbamate group.

The structural architecture of this compound features a six-membered saturated nitrogen heterocycle characteristic of the piperidine family. Piperidine itself consists of a six-membered ring containing five methylene bridges and one amine bridge, forming the heterocyclic amine structure with molecular formula (CH₂)₅NH. In the case of this compound, the basic piperidine scaffold has been extensively modified through strategic substitution patterns. The geminal difluoro substitution at the 3-position introduces significant electronic and conformational effects, while the hydroxymethyl substituent at the 5-position provides additional functionality for potential chemical transformations.

The tert-butyl carbamate protecting group (commonly referred to as the BOC protecting group in synthetic chemistry) serves multiple purposes in this molecular structure. This protecting group enhances the compound's stability during synthetic manipulations, modifies its solubility characteristics, and provides a means for controlled deprotection under appropriate reaction conditions. The presence of this bulky protecting group also influences the overall conformational behavior of the molecule and its potential interactions with biological targets.

Table 1: Structural and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉F₂NO₃ |

| Molecular Weight | 251.27 g/mol |

| Chemical Abstracts Service Number | 1262412-64-5 |

| PubChem Compound Identifier | 54772387 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)N1CCC(CO)C(F)(F)C1 |

| International Chemical Identifier Key | VPLQVCYHEZXTMT-UHFFFAOYSA-N |

The stereochemical implications of the fluorine substitution pattern in this compound are particularly noteworthy. The geminal difluoro substitution at the 3-position creates a quaternary carbon center that significantly influences the conformational dynamics of the piperidine ring. Fluorinated piperidines have been shown to exhibit unique conformational preferences compared to their non-fluorinated counterparts, with fluorine atoms demonstrating a preference for axial positions due to the so-called "axial fluorine effect". This conformational bias arises from the highly polarized carbon-fluorine bond and its interactions with the lone pair electrons on the nitrogen atom within the ring system.

Historical Context in Piperidine Derivative Research

The development of piperidine derivatives has a rich historical foundation dating back to the mid-nineteenth century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who provided the compound's name. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational methodology for accessing this important heterocyclic scaffold. This early work laid the groundwork for subsequent investigations into piperidine chemistry and its potential applications in various fields of chemical research.

The significance of piperidine derivatives in pharmaceutical research became increasingly apparent throughout the twentieth century, as researchers recognized the prevalence of nitrogen-containing heterocycles in biologically active compounds. Piperidine and its derivatives have emerged as ubiquitous structural motifs in medicinal chemistry, appearing in numerous pharmaceutical agents and serving as key building blocks for drug discovery efforts. The versatility of the piperidine scaffold has made it an attractive target for synthetic chemists seeking to develop new therapeutic agents with improved pharmacological properties.

The specific focus on fluorinated piperidine derivatives represents a more recent development in heterocyclic chemistry, driven by the recognition that fluorine substitution can dramatically alter the physical and chemical properties of organic molecules. The systematic investigation of fluorinated nitrogen heterocycles began to gain momentum in the latter half of the twentieth century, as synthetic methodologies for selective fluorination became more sophisticated and accessible. Researchers began to appreciate that the introduction of fluorine atoms into heterocyclic systems could lead to profound changes in molecular stability, conformational behavior, hydrogen bonding ability, and basicity.

The development of stereoselective fluorination methods has been particularly important for advancing the field of fluorinated piperidine chemistry. Early approaches to fluorination often suffered from poor selectivity and limited functional group tolerance, restricting their utility in complex molecule synthesis. However, advances in transition metal-catalyzed fluorination, radical-based fluorination strategies, and the development of new fluorinating reagents have significantly expanded the synthetic toolbox available to researchers working in this area. These methodological advances have enabled the preparation of increasingly complex fluorinated piperidine derivatives, including compounds such as this compound.

Table 2: Historical Milestones in Piperidine and Fluorinated Piperidine Research

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1850 | First isolation of piperidine | Thomas Anderson | Established foundational knowledge of piperidine structure |

| 1852 | Independent isolation and naming | Auguste Cahours | Provided systematic nomenclature for piperidine |

| 1897 | First multicomponent piperidine synthesis | Guareschi | Demonstrated multicomponent approach to piperidine derivatives |

| Mid-20th century | Recognition of piperidine in pharmaceuticals | Various researchers | Established importance in medicinal chemistry |

| Late 20th century | Development of selective fluorination methods | Various research groups | Enabled access to fluorinated piperidine derivatives |

| Early 21st century | Advanced stereoselective fluorination | Contemporary researchers | Facilitated complex fluorinated heterocycle synthesis |

The evolution of synthetic strategies for accessing fluorinated piperidine derivatives has been marked by several key innovations. Early methods often relied on nucleophilic displacement reactions or electrophilic fluorination approaches, which frequently suffered from regioselectivity issues and harsh reaction conditions. More recent developments have focused on catalytic approaches that enable greater control over the fluorination process, including palladium-catalyzed fluorination reactions and radical-mediated fluorination strategies. These advances have been particularly important for accessing geminal difluoro compounds such as this compound, where traditional fluorination methods might struggle to achieve the desired substitution pattern.

The emergence of multicomponent reactions for piperidine synthesis has also played an important role in the historical development of this field. Multicomponent reactions offer significant advantages in terms of synthetic efficiency, allowing for the rapid assembly of complex piperidine derivatives from simple starting materials in a single synthetic operation. These approaches have proven particularly valuable for generating libraries of piperidine derivatives for biological screening, enabling the systematic exploration of structure-activity relationships within this important class of heterocyclic compounds.

Significance of Fluorination in Heterocyclic Chemistry

The incorporation of fluorine atoms into heterocyclic systems represents one of the most important strategies for modulating the properties of organic molecules in contemporary chemical research. Fluorine, as the most electronegative element in the periodic table, imparts unique characteristics to organic compounds that cannot be achieved through other types of substitution. In the context of nitrogen-containing heterocycles such as piperidines, fluorination can lead to dramatic changes in molecular stability, conformational behavior, hydrogen bonding ability, and basicity, making it an invaluable tool for chemical biology and medicinal chemistry applications.

The electronic effects of fluorine substitution in heterocyclic systems are particularly pronounced due to the highly polarized nature of the carbon-fluorine bond. The extreme electronegativity of fluorine creates a significant dipole moment within the molecule, leading to strong electrostatic interactions with surrounding molecules and biological targets. These dipole-dipole interactions, dipole-charge interactions, and hydrogen bonding effects can significantly influence the binding affinity and selectivity of fluorinated heterocycles for their biological targets. In piperidine derivatives specifically, fluorine substitution has been shown to alter the basicity of the nitrogen atom, potentially affecting the protonation state of the molecule under physiological conditions and influencing its pharmacokinetic properties.

The conformational effects of fluorine substitution in piperidine systems are equally important and well-documented in the literature. Fluorinated piperidines exhibit distinct conformational preferences compared to their non-fluorinated analogues, with fluorine atoms showing a marked preference for axial positions in six-membered ring systems. This "axial fluorine effect" arises from favorable stereoelectronic interactions between the carbon-fluorine bond and the lone pair electrons on the nitrogen atom within the ring. The conformational rigidity imposed by fluorine substitution can be exploited to design molecules with defined three-dimensional shapes, enabling more precise control over molecular recognition events and protein-ligand interactions.

Table 3: Effects of Fluorination on Piperidine Properties

| Property | Non-fluorinated Piperidine | Fluorinated Piperidine | Effect of Fluorination |

|---|---|---|---|

| Basicity | Higher pKa values | Reduced pKa values | Decreased basicity due to electron withdrawal |

| Conformational Flexibility | Greater flexibility | Restricted conformations | Enhanced conformational control |

| Metabolic Stability | Variable stability | Enhanced stability | Improved resistance to enzymatic degradation |

| Hydrogen Bonding | Standard hydrogen bonding | Modified hydrogen bonding | Altered interaction patterns |

| Lipophilicity | Depends on substituents | Generally increased | Enhanced membrane permeability |

| Dipole Moment | Lower dipole moments | Higher dipole moments | Stronger electrostatic interactions |

The significance of fluorination extends beyond simple property modulation to encompass fundamental aspects of molecular design and drug discovery. Fluorinated heterocycles have become increasingly prevalent in pharmaceutical development, with fluorine-containing compounds representing a substantial portion of newly approved drugs. The strategic incorporation of fluorine atoms can address common challenges in drug development, including metabolic instability, poor pharmacokinetic properties, and inadequate selectivity for biological targets. In the case of piperidine derivatives, fluorination can provide solutions to these challenges while maintaining or enhancing the desired biological activity of the parent compound.

The metabolic advantages conferred by fluorination are particularly noteworthy in the context of pharmaceutical applications. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds highly resistant to metabolic degradation by cytochrome P450 enzymes and other metabolic pathways. This enhanced metabolic stability can lead to improved pharmacokinetic profiles, including increased half-life, reduced clearance, and more predictable dosing regimens. For piperidine derivatives specifically, fluorination can block common sites of metabolic oxidation, preserving the integrity of the heterocyclic scaffold and maintaining biological activity over extended periods.

The development of new synthetic methodologies for accessing fluorinated piperidines continues to be an active area of research, driven by the recognized importance of these compounds in chemical biology and pharmaceutical science. Recent advances in catalytic fluorination have enabled the preparation of increasingly complex fluorinated piperidine derivatives with high levels of regio- and stereoselectivity. These methodological improvements have expanded the scope of accessible fluorinated piperidine structures and facilitated the exploration of new chemical space within this important class of heterocyclic compounds.

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-8(6-15)4-11(12,13)7-14/h8,15H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUMSJHVAJEAQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716749 | |

| Record name | tert-Butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262412-64-5 | |

| Record name | tert-Butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Linear Precursors

The piperidine core is often assembled via cyclization reactions. For example, Stork enamine cyclization employs β-keto esters and amines to form six-membered rings. In one protocol, ethyl 4-chloroacetoacetate reacts with a primary amine under basic conditions to yield a piperidin-4-one intermediate.

Reaction Conditions :

Reductive Amination

Reductive amination of 5-oxopiperidine derivatives using sodium cyanoborohydride (NaBH3CN) or borane-tert-butylamine complexes provides access to substituted piperidines. For instance, 3,3-difluoro-5-oxopiperidine-1-carboxylate undergoes reductive amination with formaldehyde to introduce the hydroxymethyl group.

Optimization Note :

-

pH Control : Maintaining a pH of 4–6 using acetic acid improves imine formation efficiency.

-

Catalyst : Palladium on carbon (Pd/C) enhances hydrogenation rates in Boc-protected intermediates.

Fluorination Techniques

Direct Fluorination of Piperidine Intermediates

The introduction of fluorine atoms at the 3-position is achieved using fluorinating agents. DAST is preferred for its ability to replace hydroxyl or carbonyl groups with fluorine atoms.

Procedure :

-

Dissolve 3-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate in anhydrous DCM.

-

Add DAST (2.2 equiv) dropwise at −78°C.

-

Warm to room temperature and stir for 12 hours.

-

Quench with saturated NaHCO3 and extract with DCM.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | ≥95% |

| Reaction Time | 12–16 hours |

Electrophilic Fluorination

Alternative methods employ Selectfluor® or N-fluorobenzenesulfonimide (NFSI) for electrophilic fluorination. This approach is advantageous for substrates sensitive to DAST’s acidic conditions.

Case Study :

-

Substrate : 3,3-Dihydroxypiperidine-1-carboxylate.

-

Reagent : NFSI (2.5 equiv), acetonitrile, 80°C.

Introduction of the Hydroxymethyl Group

Reduction of Ketone Intermediates

The hydroxymethyl group is introduced via reduction of a 5-ketopiperidine precursor. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Protocol :

-

Dissolve tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate in methanol.

-

Add NaBH4 (1.5 equiv) in portions at 0°C.

-

Stir for 2 hours, then quench with acetone.

-

Isolate via column chromatography (hexane/ethyl acetate).

Performance Metrics :

Grignard Addition

In cases where stereochemical control is critical, Grignard reagents (e.g., CH2MgBr) add to 5-ketopiperidines, followed by oxidation to the hydroxymethyl derivative.

Example :

-

Reagent : Methylmagnesium bromide (3.0 equiv).

-

Solvent : Diethyl ether.

Boc Protection and Final Isolation

Amine Protection

The final Boc group is introduced using tert-butyl chloroformate under Schotten-Baumann conditions:

-

Dissolve 3,3-difluoro-5-(hydroxymethyl)piperidine in water/THF (1:1).

-

Add Boc2O (1.1 equiv) and NaOH (2.0 equiv) at 0°C.

Quality Control :

Crystallization and Drying

The crude product is purified via recrystallization from ethanol/water (7:3). Lyophilization yields a white crystalline solid with <0.5% residual solvents.

Analytical Validation and Process Optimization

Spectroscopic Characterization

Scale-Up Challenges

-

Fluorination Exotherms : Controlled via cryogenic reactors to prevent decomposition.

-

Byproduct Formation : Over-reduction during ketone reduction is mitigated by stoichiometric NaBH4 use.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| DAST Fluorination | 68–72 | 95 | 120 |

| NFSI Fluorination | 85 | 97 | 180 |

| NaBH4 Reduction | 78–82 | 98 | 90 |

| Grignard Addition | 70 | 95 | 150 |

Key Insight : NFSI fluorination offers higher yields but at increased cost, making DAST preferable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of tert-butyl 3,3-difluoro-5-carboxypiperidine-1-carboxylate.

Reduction: Formation of tert-butyl 3,3-difluoro-5-methylpiperidine-1-carboxylate.

Substitution: Formation of tert-butyl 3,3-diiodo-5-(hydroxymethyl)piperidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a potent inhibitor or ligand. The hydroxymethyl group can form hydrogen bonds with target proteins, further stabilizing the compound’s interaction.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate

- Tert-butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of two fluorine atoms at the 3-position of the piperidine ring, which significantly influences its chemical reactivity and biological activity. The combination of the tert-butyl ester and hydroxymethyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.

Biological Activity

Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C11H19F2NO3

- Molecular Weight: 251.27 g/mol

- CAS Number: 1262412-64-5

- Structure: The compound features a piperidine ring with difluoromethyl and hydroxymethyl substituents, which may enhance its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be attributed to several key factors:

- Fluorine Substitution:

- Piperidine Derivatives:

Research indicates that compounds similar to this compound often act through various mechanisms:

- Receptor Modulation: Many piperidine derivatives function as modulators of neurotransmitter receptors (e.g., serotonin and dopamine receptors), which can influence mood and cognitive functions.

- Enzyme Inhibition: Some studies suggest that such compounds may inhibit specific enzymes involved in metabolic pathways, contributing to their therapeutic effects against diseases like cancer or infections .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.